rac-(2S,3R)-3-methylpiperidine-2-carboxamide
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Overview
Description
(2S,3R)–rel-3-Methylpiperidine-2-carboxamide: is a chiral compound with significant importance in various fields of scientific research and industrial applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)–rel-3-Methylpiperidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidine derivative, followed by the introduction of the carboxamide group under controlled conditions. The reaction conditions often include the use of specific solvents, temperatures, and catalysts to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of (2S,3R)–rel-3-Methylpiperidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards.
Chemical Reactions Analysis
Types of Reactions: (2S,3R)–rel-3-Methylpiperidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2S,3R)–rel-3-Methylpiperidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding stereochemical effects in biological systems.
Medicine: In the field of medicine, (2S,3R)–rel-3-Methylpiperidine-2-carboxamide is investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in various synthetic pathways highlights its importance in large-scale chemical manufacturing.
Mechanism of Action
The mechanism of action of (2S,3R)–rel-3-Methylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with other cellular components.
Comparison with Similar Compounds
- (2S,3S)–rel-3-Methylpiperidine-2-carboxamide
- (2R,3R)–rel-3-Methylpiperidine-2-carboxamide
- (2R,3S)–rel-3-Methylpiperidine-2-carboxamide
Comparison: Compared to its similar compounds, (2S,3R)–rel-3-Methylpiperidine-2-carboxamide is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The differences in stereochemistry can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological interactions and efficacy.
Properties
IUPAC Name |
3-methylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5-3-2-4-9-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJSHYRCBKWWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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